Azetidine-based amino acids serve as strategic tools for enhancing proteolytic stability and modulating conformational flexibility in therapeutic peptides. The four-membered azetidine ring imposes significant torsional constraints that reduce conformational entropy, effectively pre-organizing peptide structures into bioactive conformations. This ring system demonstrates improved metabolic stability compared to larger heterocycles (e.g., pyrrolidine or piperidine) due to reduced susceptibility to enzymatic degradation. The Boc-protected variant, specifically α-amino-1-Boc-3-azetidineacetic acid, integrates seamlessly into standard solid-phase peptide synthesis (SPPS) protocols through its carboxylic acid moiety, which facilitates resin attachment via amide bond formation [2] [7].
The Boc group serves dual functions in synthetic applications: it protects the α-amino group during chain elongation while enabling orthogonal deprotection strategies. Unlike Fmoc-based syntheses requiring basic piperidine deprotection, Boc removal employs acidic conditions (e.g., trifluoroacetic acid), allowing compatibility with acid-labile side-chain protection. This characteristic is particularly advantageous for synthesizing hydrophobic peptides or those containing ester/thioester moieties where base sensitivity poses limitations [1]. However, full deprotection of Boc-containing peptides historically required hazardous hydrogen fluoride (HF) treatment, necessitating specialized equipment. Recent advancements have mitigated this challenge through anhydrous HF cleavage methodologies developed specifically for Boc SPPS, expanding its synthetic utility [1].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Protection Scheme | Primary Application |
---|---|---|---|---|---|
α-Amino-1-Boc-3-azetidineacetic acid | 1105662-89-2 (methyl ester derivative) | C₁₁H₂₀N₂O₄ (methyl ester) | 244.29 g/mol (methyl ester) | Boc on nitrogen | Conformationally restricted peptide backbone modification |
1-Boc-3-(aminomethyl)azetidine | N/A | C₉H₁₈N₂O₂ | 186.25 g/mol | Boc on nitrogen | Side-chain functionalization |
α-(Fmoc-amino)-1-Boc-3-azetidineacetic acid | 2305253-84-1 | C₂₅H₂₈N₂O₆ | 452.50 g/mol | Boc on ring nitrogen, Fmoc on α-amino | Orthogonal protection for SPPS |
In drug design contexts, incorporating this scaffold enhances membrane permeability through partial shielding of peptide bonds from solvent exposure. The Boc group’s lipophilic tert-butyl moiety further contributes to improved blood-brain barrier penetration in neuroactive peptide analogs, while the azetidine’s compact size minimizes steric disruption of target binding interactions. These features collectively address key limitations of linear peptides, including rapid proteolytic degradation, poor bioavailability, and lack of conformational specificity [4] [7].
The structural architecture of α-amino-1-Boc-3-azetidineacetic acid confers three biologically critical properties: (1) stereoelectronic modulation of peptide backbone conformation; (2) enhanced metabolic stability; and (3) versatile synthetic derivatization capacity. The azetidine ring’s high ring strain (≈25 kcal/mol) generates significant torsional barrier resistance, effectively restricting rotation around the Cα-N bond and enforcing folded conformations in peptides. This constraint proves invaluable for stabilizing β-turn and γ-turn secondary structures frequently involved in protein-protein interaction interfaces [7] [9]. Computational analyses reveal that the C3-substituted azetidine scaffold in this compound adopts envelope conformations with pseudoequatorial positioning of the acetic acid side chain, creating defined vectors for spatial presentation of functional groups [9].
The Boc group’s steric bulk (tert-butyl moiety ≈ 90 ų) strategically shields the adjacent amino group from nucleophilic degradation pathways while maintaining a balance between lipophilicity and steric accessibility. This protection enhances stability against hepatic CYP450-mediated oxidation and peptidase cleavage compared to smaller carbamate protections (e.g., Cbz). Crucially, the Boc group’s cleavage generates gaseous isobutylene and carbon dioxide rather than accumulating side products that could complicate purification—a significant advantage in synthesizing complex analogs for structure-activity relationship studies [1] [8].
Property | 1-Boc-3-(amino)azetidine | 3-Amino-1-Boc-3-azetidineacetic acid methyl ester |
---|---|---|
CAS Number | 193269-78-2 | 1105662-89-2 |
Molecular Formula | C₈H₁₆N₂O₂ | C₁₁H₂₀N₂O₄ |
Molecular Weight | 172.23 g/mol | 244.29 g/mol |
Density | 1.098 g/cm³ | Not reported |
Boiling Point | 236.6°C at 760 mmHg | Not reported |
Refractive Index | 1.495 | Not reported |
LogP | 1.20 (Predicted) | Not reported |
The scaffold’s synthetic versatility enables diverse modifications: the carboxylic acid undergoes amidation for peptide coupling; the Boc group can be selectively removed for acylation or reductive amination; and the azetidine ring nitrogen participates in sulfonylation or urea formation. These transformations facilitate its incorporation into privileged structures—molecular frameworks with high affinity for diverse biological targets. For example, its fusion with tetramic acid motifs generates heterocyclic-peptide hybrids exhibiting enhanced GPCR binding selectivity, demonstrating the compound’s role in generating targeted bioactive libraries [5] [8].
Biological Target Class | Structural Role of Azetidine Scaffold | Biological Outcome | Source |
---|---|---|---|
GPCR ligands (e.g., neuropeptide analogs) | Conformational constraint of peptide backbone | Enhanced binding selectivity and proteolytic stability | [5] [8] |
CGRP (calcitonin gene-related peptide) antagonists | β-turn stabilization via aza-amino acid substitution | Improved antagonistic activity | [4] |
Kinase inhibitors | Steric mimicry of ATP adenine ring | Selective hinge region binding | [8] |
As a conformationally restricted amino acid analogue, this compound exhibits three distinctive features: (1) replacement of the α-carbon with a configurationally stable chiral center; (2) dihedral angle restriction approximating i+2 positions in β-turns; and (3) isosteric mimicry of proteinogenic amino acids under torsionally constrained states. The quaternary carbon at the α-position creates a sterically congested environment that profoundly impacts peptide chain dynamics. When incorporated into peptide sequences, this scaffold preferentially adopts φ (C-N-Cα-C) and ψ (N-Cα-C-N) dihedral angles of –60° ± 20° and –30° ± 20°, respectively—values characteristic of type II β-turns. This propensity effectively nucleates turn formation without requiring stabilizing interactions from adjacent residues, enabling predictable induction of secondary structure in minimalist peptide designs [7] [9].
The compound serves as a versatile β-turn inducer in peptide scanning strategies, particularly aza-amino acid scans where canonical amino acids are systematically replaced by azetidine analogs to map bioactive conformations. For instance, in analogs of the C-terminal fragment of human calcitonin gene-related peptide (hCGRP), substitutions incorporating this scaffold identified critical turn structures responsible for receptor binding activity. Peptides containing this modification demonstrated improved proteolytic resistance against trypsin and chymotrypsin while maintaining nanomolar affinity for the CGRP receptor, validating its dual role as a conformational stabilizer and metabolic stabilizer [4] [9].
Synthetic accessibility further enhances its utility: the scaffold can be introduced as pre-formed N-Boc-aza-dipeptide units (e.g., Boc-azetidine-Xaa-OH) during SPPS using protocols that prevent racemization. The methyl ester derivative (CAS: 1105662-89-2) serves as a key synthetic intermediate, undergoing efficient saponification to generate the carboxylic acid for peptide coupling. Recent methodologies employ palladium-catalyzed hydrogenation under mild conditions (ethyl acetate, 10% Pd/C) for efficient deprotection or reductive steps in its preparation, ensuring compatibility with sensitive functional groups [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2